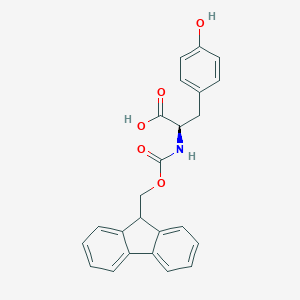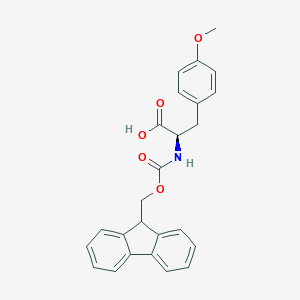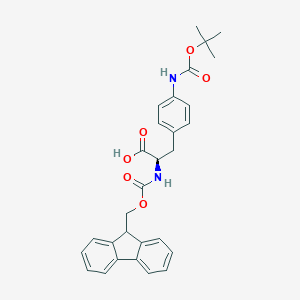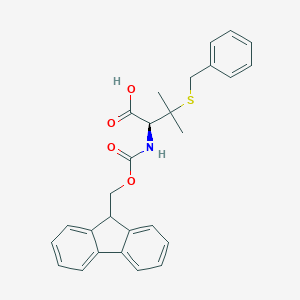
Fmoc-D-Glu-OtBu
概要
説明
Fmoc-D-Glu-OtBu is the standard Fmoc-protected derivative of Glu used in peptide synthesis . It is used for coupling glutamic acid into peptide sequences .
Synthesis Analysis
The synthesis of Fmoc-D-Glu-OtBu involves several steps . It starts with the preparation of Glu (OtBu)2. Then, 1-tert-butyl ester of the Glu (OtBu)2 is selectively removed through copper salt to obtain Cu [Glu (OtBu)]x (x is equal to 1-2). Copper is then removed to obtain Glu (OtBu). Finally, Glu (OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to obtain Fmoc-Glu (OtBu) .Molecular Structure Analysis
The molecular formula of Fmoc-D-Glu-OtBu is C24H27NO6 . Its molecular weight is 425.47 g/mol .Chemical Reactions Analysis
Fmoc-D-Glu-OtBu is widely used as a building block in peptide synthesis for the protection of amine groups . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis
Fmoc-D-Glu-OtBu is a white powder . It has an optical activity of [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) . Its melting point is between 86-96 °C .科学的研究の応用
Fmoc-D-Glu-OtBu has been reported to self-assemble into different morphologies under varying conditions, which is significant for designing novel nanoarchitectures for material chemistry and biomedical applications (Gour et al., 2021).
It plays a role in the synthesis and evaluation of cyclic peptides as artificial receptors, highlighting its utility in receptor chemistry and potentially in drug design (Billing & Nilsson, 2005).
Fmoc-D-Glu-OtBu is used in the efficient solid-phase synthesis (SPS) of peptides, particularly for peptides terminating in asparagine or glutamine, which is crucial for the development of new peptide-based drugs and therapeutic agents (Breipohl et al., 2009).
It is involved in the development of novel drug delivery systems, such as the conjugation of Paclitaxel to adenovirus vectors for targeted tumor therapy, demonstrating its potential in cancer treatment (Shan et al., 2012).
Fmoc-D-Glu-OtBu is used in the solid-phase total synthesis of complex molecules like bacitracin A, which has implications for antibiotic synthesis and the study of drug-resistant pathogens (Lee et al., 1996).
Its application extends to the synthesis of novel 3-substituted 1,2,4-oxadiazole-containing chiral amino acids, contributing to the development of new series of nonnatural amino acids for use in combinatorial synthesis and pharmaceutical research (Hamze et al., 2003).
作用機序
Target of Action
Fmoc-D-Glu(OtBu)-OH, also known as Fmoc-D-glutamic acid 5-tert-butyl ester, is a derivative of the amino acid glutamic acid . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide sequences that it is being incorporated into during the synthesis process .
Mode of Action
Fmoc-D-Glu(OtBu)-OH interacts with its targets (peptide sequences) through a process called Fmoc solid-phase peptide synthesis . This process involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The γ-amino and carboxy functions can then be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Glu(OtBu)-OH are those involved in peptide synthesis. The compound facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Pharmacokinetics
Its solubility in organic solvents like dmso and dcm is crucial for its role in peptide synthesis .
Result of Action
The result of Fmoc-D-Glu(OtBu)-OH’s action is the successful incorporation of the glutamic acid derivative into peptide sequences . This can influence the properties of the resulting peptide, including its structure and function.
Action Environment
The action of Fmoc-D-Glu(OtBu)-OH can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . Additionally, the temperature and pH of the reaction environment can impact the efficiency of the peptide synthesis process .
Safety and Hazards
When handling Fmoc-D-Glu-OtBu, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu-OtBu | |
CAS RN |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-D-Glu(OtBu)-OH in the synthesis of Bacitracin A?
A1: Fmoc-D-Glu(OtBu)-OH serves as a protected building block for incorporating the D-glutamic acid residue at position 9 of the Bacitracin A peptide sequence []. The "Fmoc" group is a temporary protecting group for the alpha-amino function, preventing unwanted side reactions during synthesis. The "OtBu" group protects the side chain carboxylic acid of glutamic acid. These protecting groups are removed in the final stages of the synthesis to yield the desired Bacitracin A molecule.
Q2: Why is solid-phase synthesis preferred for Bacitracin A synthesis?
A2: The solid-phase synthesis approach offers several advantages for synthesizing complex peptides like Bacitracin A []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















